VAP-1 Inhibition: Over 3,000-Fold Weaker than Optimized Biphenyl Alkylamine Inhibitors
4-([1,1'-Biphenyl]-4-yl)butan-2-amine exhibits negligible inhibition of vascular adhesion protein-1 (VAP-1/SSAO), with an IC50 greater than 100,000 nM in both rat and human VAP-1 assays [1][2]. In stark contrast, a structurally optimized biphenyl alkylamine inhibitor from the same target class (BDBM128993) demonstrates potent inhibition with an IC50 of 32 nM against human VAP-1 and 9.8 nM against rat VAP-1 [3]. This >3,000-fold difference in potency confirms that the specific substitution pattern of 4-([1,1'-Biphenyl]-4-yl)butan-2-amine renders it essentially inactive as a VAP-1 inhibitor.
| Evidence Dimension | VAP-1 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | >100,000 nM (rat VAP-1); >100,000 nM (human VAP-1) |
| Comparator Or Baseline | BDBM128993 (optimized biphenyl alkylamine VAP-1 inhibitor): IC50 = 32 nM (human VAP-1), 9.8 nM (rat VAP-1) |
| Quantified Difference | >3,125-fold weaker inhibition for target compound |
| Conditions | Radiochemistry-enzymatic assay using 14C-benzylamine as substrate; CHO cells expressing VAP-1; preincubation 30 min |
Why This Matters
This compound is unsuitable as a VAP-1 inhibitor but may serve as a negative control or inactive scaffold for SAR studies.
- [1] BindingDB. BDBM50404889 (CHEMBL303714). IC50 >1.00E+5 nM. Inhibition of rat VAP-1 expressed in CHO cells. Accessed 2026. View Source
- [2] BindingDB. BDBM50404889 (CHEMBL303714). IC50 >1.00E+5 nM. Inhibition of human VAP-1 expressed in CHO cells. Accessed 2026. View Source
- [3] BindingDB. BDBM128993. IC50 = 32 nM (human VAP-1), 9.8 nM (rat VAP-1). Radiochemistry-enzymatic assay. US Patent US8802679. Accessed 2026. View Source
